molecular formula C10H12BrFO B8563088 2-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

2-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

Cat. No. B8563088
M. Wt: 247.10 g/mol
InChI Key: AZRGGKSZVKABCD-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

To a solution of 2-(4-Bromo-2-fluoro-phenyl)-2-methyl-propionaldehyde (1.37 g, 5.58 mmol) in MeOH (18 ml) at 0° C. was added NaBH4 (0.21 g, 5.58 mmol). After being stirred for 2 hours at 0° C., the mixture was allowed to warm to room temperature. The reaction mixture was diluted with water (20 ml) and extracted with ether (3×75 ml). The combined organic layers were dried over MgSO4. The solvent was removed, and the residue was purified by flash column chromatography (15–35% EtOAc in Hexane) to give the product (1.10 g, 80.0% yield). 1H NMR (CDCl3) δ: 1.23 (s, 1 H) 1.35 (s, 3 H) 1.35 (s, 3 H) 3.75 (d, J=1.26 Hz, 2 H) 7.17 (d, J=2.27 Hz, 1 H) 7.20 (d, J=3.03 Hz, 1 H) 7.22 (m, 1 H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[CH:9]=[O:10])=[C:4]([F:13])[CH:3]=1.[BH4-].[Na+]>CO.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:12])[CH2:9][OH:10])=[C:4]([F:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C=O)(C)C)F
Name
Quantity
0.21 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred for 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (15–35% EtOAc in Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(CO)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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